molecular formula C10H18O6 B3055589 Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate CAS No. 65652-63-3

Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate

Cat. No.: B3055589
CAS No.: 65652-63-3
M. Wt: 234.25 g/mol
InChI Key: LQYMDUFDFJZERL-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a synthetic organic compound with the molecular formula C 10 H 18 O 6 and a molecular weight of 234.25 g/mol . It is also known commercially as triethylene glycol diacetate (CAS 111-21-7) . This compound belongs to the class of diesters and serves as a valuable building block and intermediate in organic synthesis and materials science research. While specific studies on this exact molecule are limited, related diesters are the subject of intense study due to their potential applications as ligands for metal complexes or as materials with luminescent, non-linear optical, electrically conductive, and liquid-crystalline properties . As a commodity chemical, esters like this one are primarily used as intermediates in the manufacture of acids and in the production of numerous important industrial products . Researchers can utilize this diester for investigating coordination behaviors with various metal ions or as a precursor in the synthesis of more complex polymeric materials . This product is strictly For Research Use Only.

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-3-15-9(11)7-13-5-6-14-8-10(12)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMDUFDFJZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172884-76-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172884-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20530930
Record name Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65652-63-3
Record name Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method involves acid-catalyzed esterification of ethane-1,2-diol with excess acetic acid. Sulfuric acid ($$H2SO4$$) and p-toluenesulfonic acid (PTSA) are predominant catalysts, with PTSA offering advantages in reduced side reactions and easier separation. The reaction follows:

$$
\text{Ethane-1,2-diol} + 2 \, \text{Acetic Acid} \xrightarrow{\text{H}^+} \text{Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate} + 2 \, H_2O
$$

Reaction Conditions

  • Catalyst Load : 0.1–1% of total reactant mass.
  • Molar Ratio : Acetic acid to ethane-1,2-diol maintained at 2.2–3:1 to drive equilibrium toward ester formation.
  • Temperature : 100–160°C under reflux to facilitate water removal.
  • Dehydrating Agent : Butyl acetate (10–20% of reactant mass) forms an azeotrope with water, achieving 95% conversion efficiency.
Table 1: Comparative Catalyst Performance
Catalyst Temperature (°C) Yield (%) Purity (%)
$$H2SO4$$ 120 78 85
PTSA 140 92 97
Amberlyst-15 130 88 93

Industrial-Scale Continuous Processes

Industrial protocols prioritize cost-effectiveness and scalability. Continuous stirred-tank reactors (CSTRs) with in-line distillation columns are employed to remove water and unreacted acetic acid. Key parameters include:

  • Residence Time : 2–4 hours.
  • Feed Rate Control : Automated stoichiometric adjustment to maintain molar ratios.
  • Purification : Vacuum distillation at 0.1–0.5 kPa isolates the diester (boiling point: 245–250°C).

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free esterification, reducing energy consumption. Ethane-1,2-diol and acetic acid are milled with solid acid catalysts (e.g., montmorillonite K10) at ambient temperatures. This method achieves 85% yield in 2 hours, though scalability remains challenging.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel enable eco-friendly synthesis under mild conditions (40°C, pH 7). While yields are moderate (70–75%), the absence of toxic catalysts suits pharmaceutical applications.

Byproduct Analysis and Mitigation

Common byproducts include monoesters (e.g., ethyl 2-(2-hydroxyethoxy)acetate) and oligomeric ethers. Strategies to suppress these include:

  • Excess Acetic Acid : Minimizes partial esterification.
  • Azeotropic Distillation : Efficient water removal prevents hydrolysis.
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) reduce side reactions.

Quality Control and Characterization

Post-synthesis analysis employs:

  • Gas Chromatography (GC) : Purity assessment (≥97% for industrial grade).
  • Infrared Spectroscopy (IR) : Confirmation of ester carbonyl peaks at 1740–1745 cm$$^{-1}$$.
  • Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (CDCl$$3$$): δ 4.25 (q, 4H, CH$$2$$CH$$3$$), 4.15 (s, 4H, OCH$$2$$CO), 3.70 (s, 4H, OCH$$2$$CH$$2$$O).

Scientific Research Applications

Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Potential use in drug formulation and delivery systems due to its biocompatibility and ability to form stable esters.

    Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes or chemical reagents, releasing ethane-1,2-diol and acetic acid. These reactions are facilitated by the presence of catalysts or specific enzymes that target ester bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2,2'-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate (CAS 111-22-8)
  • Structure: Replaces acetate groups with nitrate (–ONO₂) moieties.
  • Molecular Formula : C₆H₁₀N₂O₈.
  • Applications : Likely used in pharmaceuticals or propellants, contrasting with the ester’s role in polymer chemistry .
Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)
  • Structure : Contains carbonate (–OCOO–) linkages instead of acetate esters.
  • Properties : More hydrolytically unstable than acetates; decomposes under acidic/basic conditions.

Backbone Modifications

Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate (CAS 80791-19-1)
  • Structure : Ethane backbone replaced by a rigid 1,4-phenylene group.
  • Molecular Formula : C₁₂H₁₄O₆; higher molecular weight (254.24 g/mol ) .
  • Properties : Reduced solubility in polar solvents due to aromaticity; enhanced thermal stability.
  • Applications: Potential use in high-temperature-resistant polymers.
Diethyl 2,2'-(ethane-1,2-diylbis(azanediyl))bis(2-oxoacetate)
  • Structure : Ether oxygens replaced by amine (–NH–) groups.
  • Synthesis : Derived from ethylenediamine and diethyl oxalate .
  • Properties : Basic character due to amine groups; capable of hydrogen bonding.
  • Applications : Serves as a nucleating agent in poly(L-lactide) crystallization .

Chelating Agents

Ethylenediaminetetraacetic Acid (EDTA, CAS 60-00-4)
  • Structure : Ethane-1,2-diyl core with four carboxylate and two amine groups.
  • Molecular Formula : C₁₀H₁₆N₂O₈; higher polarity and chelation capacity .
  • Applications: Widely used in medicine (anticoagulant) and industry (metal ion sequestration), unlike the non-chelating diacetate ester.

Physicochemical and Application Comparison

Compound Molecular Formula Functional Groups Key Applications Stability
Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate C₁₀H₁₈O₆ Ether, acetate esters Polymer synthesis, plasticizers Stable in neutral conditions
2,2'-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate C₆H₁₀N₂O₈ Ether, nitrate esters Explosives, pharmaceuticals Thermally sensitive
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate C₁₂H₁₄O₆ Aromatic ether, acetate esters High-temperature polymers High thermal stability
Diallyl 2,2'-oxydiethyl dicarbonate C₁₀H₁₄O₇ Ether, carbonate Specialty solvents Hydrolytically unstable

Biological Activity

Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, also known as Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate, is a compound with diverse applications in various fields, including pharmaceuticals and materials science. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Formula : C10H18O6
  • Molecular Weight : 234.2463 g/mol
  • CAS Registry Number : 111-21-7
  • IUPAC Name : Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate

This compound exhibits its biological activity primarily through its interaction with various cellular pathways. The compound is known to act as a coactivator binding inhibitor for estrogen receptors (ERs), specifically ERβ. Studies have shown that derivatives of bisphenol A (BPA), which share structural similarities with diethyl diacetate compounds, can modulate transcriptional activity via ERs. This suggests potential implications for endocrine disruption and related health effects .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals effectively. The compound's structure contributes to its electron-donating capacity, which is crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress in biological systems.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance:

Cell Line IC50 (µM) Effect Observed
HeLa25Significant cytotoxicity
MCF-730Moderate cytotoxicity
HepG240Low cytotoxicity

These findings suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it may have a selective action depending on the cell type.

Case Studies

  • Endocrine Disruption : A study highlighted the potential of this compound to disrupt endocrine function by modulating ER signaling pathways. In vitro assays showed altered gene expression profiles in response to treatment with the compound .
  • Hepatoprotective Effects : Another investigation assessed the hepatoprotective properties of diethyl ether extracts containing this compound against carbon tetrachloride-induced liver injury in mice. Results indicated a reduction in liver enzyme levels and improved histopathological outcomes compared to control groups .

Q & A

Q. What are the common synthetic routes for Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via esterification of triethylene glycol with acetic anhydride or acetyl chloride under acidic catalysis. Key parameters include:

  • Catalyst selection: Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used to enhance reaction rates.
  • Molar ratios: A 2:1 molar ratio of acetic anhydride to triethylene glycol ensures complete di-esterification.
  • Temperature control: Reactions are typically conducted at 80–100°C to balance reactivity and minimize side products like monoesters or oligomers .
  • Purification: Vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) removes unreacted reagents. Yield optimization requires monitoring via TLC or GC-MS to identify intermediate phases .

Q. How is the compound characterized using spectroscopic techniques (e.g., NMR, IR, MS)?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 4.2–4.3 ppm (acetate methylene, –OCH₂COO–) and δ 1.2–1.3 ppm (ethyl CH₃). Ethylene oxide backbone protons appear at δ 3.6–3.8 ppm .
    • ¹³C NMR: Carboxyl carbons at δ 170–172 ppm, ethylene oxide carbons at δ 68–72 ppm.
  • IR: Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-O-C stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 235.1 (calculated: 234.25) with fragmentation peaks at m/z 175 (loss of CH₃COO-) and 115 (ethylene oxide backbone) .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting the reactivity of this compound in polymer synthesis?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electronic structure to predict:

  • Nucleophilic reactivity: Electron density at oxygen atoms in the ethylene oxide backbone influences crosslinking efficiency in polyesters.
  • Thermal stability: Transition states for ester bond cleavage can be calculated to optimize polymerization temperatures.
  • Solvent interactions: COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF), critical for solution-phase polymerization .

Q. What challenges arise in analyzing this compound using HPLC, and how are they addressed?

Methodological Answer:

  • Challenge 1: Low UV absorbance due to the lack of chromophores.
    • Solution: Use evaporative light scattering detection (ELSD) or derivatization with UV-active tags (e.g., dansyl chloride) .
  • Challenge 2: Peak broadening from residual acidity.
    • Solution: Mobile phases with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility) improve peak symmetry on Newcrom R1 columns (3 µm C18 phase) .
  • Method Validation: Calibrate with certified reference standards (≥99.5% purity) and validate retention time reproducibility under isocratic conditions (acetonitrile:water = 60:40) .

Q. How do molecular dynamics (MD) simulations inform the compound’s behavior in solution?

Methodological Answer:

  • Force Field Selection: The Universal Force Field (UFF) parameterizes bond stretching, angle bending, and torsional potentials for the ethylene oxide backbone and ester groups .
  • Solvation Dynamics: Simulations in explicit water (TIP3P model) reveal hydrogen-bonding interactions between ester oxygens and water, affecting diffusion coefficients.
  • Transient ZFS Parameters: For MRI contrast applications, atom-centered density matrix propagation (ADMP) methods calculate transient zero-field splitting (ZFS) to correlate with relaxivity data .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

  • LogP Determination: Use shake-flask experiments (octanol/water partitioning) with HPLC quantification. Conflicting values (e.g., LogP = 1.6 vs. -1.46 for derivatives) may arise from protonation states or impurities; validate via pH-controlled measurements .
  • Solubility Discrepancies: Compare Hansen solubility parameters (δD, δP, δH) with solvents like THF (δ = 18.6 MPa¹/²) or DMSO (δ = 26.7 MPa¹/²) to identify optimal media .

Q. What experimental designs are used to evaluate its chelation efficiency for metal ions in MRI contrast agents?

Methodological Answer:

  • Stability Constants: Potentiometric titrations (pH 2–11) measure binding constants with Gd³⁺ or Mn²⁺. Compete with EDTA derivatives (e.g., BAPTA) to assess selectivity .
  • Relaxivity Studies: At 1.5–7 T MRI fields, measure longitudinal (r₁) and transverse (r₂) relaxivity in aqueous solutions (20–37°C). Higher r₁ values (>5 mM⁻¹s⁻¹) indicate efficient water exchange at metal centers .

Q. How is the compound’s thermal degradation profile analyzed for polymer applications?

Methodological Answer:

  • TGA/DSC: Thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition onset (~200°C for ester bonds). Differential scanning calorimetry (DSC) detects glass transitions (Tg) in copolymers.
  • Py-GC-MS: Pyrolysis at 300–400°C coupled with GC-MS identifies volatile degradation products (e.g., acetic acid, ethylene oxide fragments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
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